molecular formula C7H9NO2S B1583361 N-Methylbenzenesulfonamide CAS No. 5183-78-8

N-Methylbenzenesulfonamide

Cat. No. B1583361
CAS RN: 5183-78-8
M. Wt: 171.22 g/mol
InChI Key: SVDVKEBISAOWJT-UHFFFAOYSA-N
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Description

N-Methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO2S . It has an average mass of 171.217 Da and a monoisotopic mass of 171.035400 Da . It is used as an intermediate in the industry .


Synthesis Analysis

The synthesis of N-Methylbenzenesulfonamide involves the reaction between tosyl chloride (1 eq) and an excess of amines (2.5 eq) in the presence of NMP as a solvent at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of N-Methylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group, which is linked to a methyl group .


Physical And Chemical Properties Analysis

N-Methylbenzenesulfonamide is a solid at 20°C . It has a molecular weight of 171.22 g/mol . It is soluble in water .

Scientific Research Applications

Antimicrobial Activities

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : Sulfonamides, including N-Methylbenzenesulfonamide derivatives, are commonly used worldwide due to their antimicrobial properties . They have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .
  • Methods of Application : The antibacterial properties of these drugs were studied using molecular docking research . The synthesized compounds were characterized using spectral analysis . Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
  • Results or Outcomes : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa . The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL . MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

Antimicrobial Activities Using Disc Diffusion Method

  • Scientific Field : Pharmaceutical Sciences .
  • Summary of Application : Sulfonamides, including N-Methylbenzenesulfonamide derivatives, are effective against pathogenic strains of gram-positive and gram-negative bacteria . They are widely used in the treatment of various infectious diseases e.g. malaria, urinary tract infections, respiratory tract infections etc .
  • Methods of Application : Their anti-microbial activity was assessed and observed against gram-positive and gram-negative bacteria using disc diffusion method .
  • Results or Outcomes : The synthesized sulfonamides showed good anti-microbial activities .

Synthesis of New Pyridines with Sulfonamide Moiety

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A new pyridine series containing sulfonamide moiety was synthesized .
  • Methods of Application : The catalytic activity of TQoxyTtriFA as a novel quinoline-based dendrimer-like ionic liquid was examined for the synthesis of a new pyridine series containing sulfonamide moiety .
  • Results or Outcomes : The study resulted in the successful synthesis of a new pyridine series containing sulfonamide moiety .

Safety And Hazards

N-Methylbenzenesulfonamide should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapours/dust .

Future Directions

There are several future directions for research on N-Methylbenzenesulfonamide. One area of interest is the development of new anesthetic agents that are more effective and have fewer side effects. Another potential area of research could be the exploration of its antibacterial properties and its potential use in the treatment of various infections .

properties

IUPAC Name

N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDVKEBISAOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063731
Record name N-Methylbenzenesulfonamide
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylbenzenesulfonamide

CAS RN

5183-78-8
Record name N-Methylbenzenesulfonamide
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Record name Benzenesulfonamide, N-methyl-
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Record name Benzenesulfonamide, N-methyl-
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Record name N-Methylbenzenesulfonamide
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Record name N-methylbenzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
JH Beale - The Journal of Organic Chemistry, 1972 - ACS Publications
A comparison of the reactivity of jY-chlorobenzenesulfonamide anion (pifa of the conjugate acid in methanol= 9.5) and. Y-methylbenzenesulfonamide anion (pAa= 15.5) with methyl …
Number of citations: 12 pubs.acs.org
KF Debbabi, SA Al-Harbi, HM Al-Saidi… - Journal of Molecular …, 2020 - Elsevier
… This paper, reports the preparation of novel heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives bearing chlorosufonylcarbamate and urea moiety by using active …
Number of citations: 4 www.sciencedirect.com
SM Abd El-Gilil - Journal of Molecular Structure, 2019 - Elsevier
… N-ethyl-N-methylbenzenesulfonamide derivatives having … -N-methylbenzenesulfonamide (2), that was synthesized from the interaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide …
Number of citations: 12 www.sciencedirect.com
P Ruostesuo, P Pirilä-Honkanen… - Journal of solution …, 1992 - Springer
… and proton accepting properties of the mixed compounds affect the quantities describing the excess polarity, we have now studied binary mixtures of N-methylbenzenesulfonamide (N-…
Number of citations: 7 link.springer.com
TL Cairns, JC Sauer - The Journal of Organic Chemistry, 1955 - ACS Publications
… Hydrogenation of N-vinyl-N-methylbenzenesulfonamide. … -N-methylbenzenesulfonamide, bp 120/1.5 mm., nls 1.5270. An “authentic” sample of N-ethyl-N-methylbenzenesulfonamide, …
Number of citations: 10 pubs.acs.org
JA Moreira, AMR da Costa… - Beilstein Journal of …, 2011 - beilstein-journals.org
… made in quartz cells with a 1 cm light path, at 25 C, and the spectra were run against a solution with the same concentration of sulfuric acid as that of the N-methylbenzenesulfonamide …
Number of citations: 5 www.beilstein-journals.org
PL Pirilä-Honkanen - Journal of solution chemistry, 1996 - Springer
ΔE T N values for 2-pyrrolidinone and N-methylbenzenesulfonamide solvent systems, in which the solvents were benzyl alcohol, 1,4-dioxane and hexamethylphosphoric triamide, were …
Number of citations: 8 link.springer.com
KF Debbabi, MS Bashandy, SA Al-Harbi… - Journal of Molecular …, 2017 - Elsevier
… Starting with 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide (2), which was prepared from condensation of acetophenone derivative 1 with 2-…
Number of citations: 14 www.sciencedirect.com
T Mattila, P Ruostesuo, V Rukajärvi… - Thermochimica acta, 1988 - Elsevier
… In this study we report the excess molar volumes for N-methylbenzenesulfonamide … 1 and 2 show that the VE values are negative for all the N-methylbenzenesulfonamide …
Number of citations: 4 www.sciencedirect.com
JA Miller - 1999 - trace.tennessee.edu
… compounds (Scheme 1) were begun by making either Nmethylbenzenesulfonamide (2) or N-… The N-methylbenzenesulfonamide (2) was partially crystallized from CH2Clz and hexane~- …
Number of citations: 4 trace.tennessee.edu

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